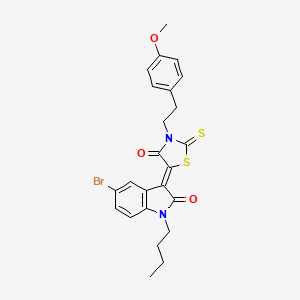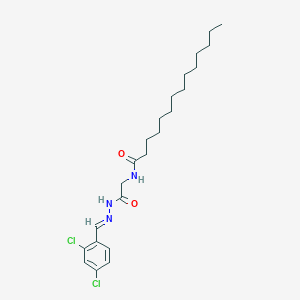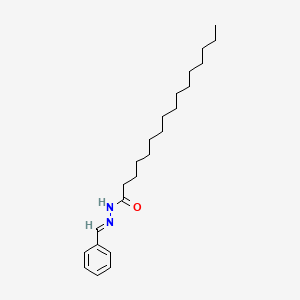![molecular formula C18H19ClN4OS2 B12011613 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577769-92-7](/img/structure/B12011613.png)
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cloro-4,6-dimetilfenil)-2-{[4-etil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-cloro-4,6-dimetilfenil)-2-{[4-etil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida normalmente implica múltiples pasos. Los materiales de partida incluyen 2-cloro-4,6-dimetilfenilamina, 4-etil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-tiol y anhídrido acético. Las condiciones de reacción a menudo requieren el uso de disolventes como diclorometano o etanol, y catalizadores como trietilamina o piridina para facilitar la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y sistemas de flujo continuo para garantizar una síntesis eficiente. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción, como la temperatura, la presión y el pH, es crucial para mantener la calidad y el rendimiento del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-cloro-4,6-dimetilfenil)-2-{[4-etil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de aminas o alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro puede ser reemplazado por otros nucleófilos como hidróxido, cianuro o aminas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; típicamente en disolventes anhidros.
Sustitución: Nucleófilos como hidróxido, cianuro o aminas; a menudo en disolventes apróticos polares.
Principales Productos Formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Aminas, alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(2-cloro-4,6-dimetilfenil)-2-{[4-etil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-cloro-4,6-dimetilfenil)-2-{[4-etil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, podría inhibir el crecimiento de células cancerosas interfiriendo con las vías de señalización celular o inducir la apoptosis a través de la generación de especies reactivas de oxígeno.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-cloro-4,6-dimetilfenil)-2-{[4-metil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-(2-cloro-4,6-dimetilfenil)-2-{[4-etil-5-(furano-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
Singularidad
N-(2-cloro-4,6-dimetilfenil)-2-{[4-etil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
577769-92-7 |
|---|---|
Fórmula molecular |
C18H19ClN4OS2 |
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19ClN4OS2/c1-4-23-17(14-6-5-7-25-14)21-22-18(23)26-10-15(24)20-16-12(3)8-11(2)9-13(16)19/h5-9H,4,10H2,1-3H3,(H,20,24) |
Clave InChI |
LZMPGLVPMCTNMH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)


![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)

![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)

